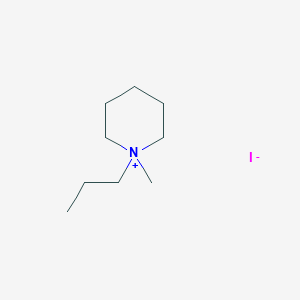

1-Methyl-1-propylpiperidinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-propylpiperidin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.HI/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYUHSJLWUZRHJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049236 | |

| Record name | 1-Methyl-1-propylpiperidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17874-63-4 | |

| Record name | 1-Methyl-1-propylpiperidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM74652FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Purification Strategies for 1 Methyl 1 Propylpiperidinium Iodide

Established Synthetic Pathways for N-Alkyl-N-methylpiperidinium Halides

The primary methods for synthesizing N-Alkyl-N-methylpiperidinium halides are well-documented and typically involve direct alkylation or a two-step process including anion exchange. researchgate.net

The most direct and common method for preparing 1-Methyl-1-propylpiperidinium iodide is through the quaternization of a tertiary amine. wikipedia.org This reaction, known as the Menschutkin reaction, involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine. nih.govscienceinfo.com In this specific synthesis, N-methylpiperidine acts as the nucleophile, and propyl iodide serves as the alkylating agent.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of N-methylpiperidine attacking the electrophilic carbon atom of propyl iodide. This forms a new carbon-nitrogen bond while simultaneously breaking the carbon-iodine bond, resulting in the formation of the quaternary ammonium (B1175870) cation and an iodide anion. scienceinfo.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724), which can stabilize the polar transition state and accelerate the formation of the ionic product. nih.govresearchgate.net The resulting salt often precipitates from the reaction mixture or can be isolated after removal of the solvent. nih.gov The efficiency of the quaternization can be influenced by factors including reaction time, temperature, and the molar ratio of the reactants. researchgate.net

| Parameter | Condition | Rationale | Source |

| Reactants | N-methylpiperidine, Propyl Iodide | Tertiary amine and alkylating agent | wikipedia.org |

| Reaction Type | Menschutkin Reaction (SN2) | Direct formation of quaternary salt | nih.govscienceinfo.com |

| Solvent | Acetone or Acetonitrile | Polar aprotic solvent to facilitate reaction | nih.govresearchgate.net |

| Temperature | Room Temperature to Reflux | To control reaction rate | researchgate.netresearchgate.net |

| Work-up | Filtration or Solvent Evaporation | Isolation of the solid product | nih.gov |

This interactive table summarizes typical conditions for the quaternization synthesis.

An alternative strategy for synthesizing 1-Methyl-1-propylpiperidinium iodide involves a two-step process that begins with the synthesis of a different halide salt (e.g., bromide or chloride) followed by a counterion exchange, or metathesis, reaction. researchgate.net This approach is particularly useful if the corresponding alkyl bromide or chloride is more readily available or reactive than the iodide counterpart.

Once the 1-Methyl-1-propylpiperidinium bromide or chloride is synthesized and purified, the halide counterion can be exchanged for iodide. This is commonly achieved through one of the following protocols:

Metathesis with an Alkali Iodide Salt : The piperidinium (B107235) halide salt is dissolved in a suitable solvent and treated with an alkali iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). nih.gov The choice of solvent is critical to drive the reaction to completion by precipitating the less soluble inorganic salt (e.g., NaCl or KBr).

Ion-Exchange Resin : A solution of the piperidinium salt can be passed through a column containing a strongly basic ion-exchange resin that has been pre-loaded with iodide ions. researchgate.netresearchgate.net The resin captures the original halide anion and releases the iodide ion, resulting in the desired 1-Methyl-1-propylpiperidinium iodide in the eluate. researchgate.net

This two-step method offers flexibility in the choice of starting materials and can be a viable route to obtain high-purity iodide salts. mdpi.com

Development of Novel Synthetic Approaches and Process Intensification

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of ionic liquids, including piperidinium salts.

Adherence to green chemistry principles is increasingly important in chemical synthesis. For quaternary ammonium salts, this includes the development of solvent-free reaction conditions. One such approach is mechanochemistry, where reactants are ground together in a mortar and pestle or a ball mill, often eliminating the need for a solvent entirely. mdpi.com This method can lead to shorter reaction times, easier work-up, and higher yields. mdpi.com Another green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Furthermore, designing processes that allow for the recycling of solvents or catalysts aligns with the goal of reducing chemical waste. nih.gov

To improve the rate and yield of quaternization reactions, various catalytic approaches can be employed. Phase-transfer catalysts (PTCs) are particularly effective in reactions where reactants are present in immiscible phases. nih.gov For the synthesis of quaternary ammonium salts, catalysts such as Brønsted or Lewis acids have been explored to enhance reaction efficiency. ulisboa.pt These catalysts can activate the alkyl halide, making it more susceptible to nucleophilic attack by the tertiary amine, thereby accelerating the reaction. The ability to recover and reuse the catalyst is a key consideration for industrial scalability. nih.gov

Rigorous Purification Techniques and Impurity Profiling

The properties and performance of ionic liquids are highly dependent on their purity. Therefore, rigorous purification and characterization are essential steps after synthesis. nih.gov

Common impurities in 1-Methyl-1-propylpiperidinium iodide synthesized via quaternization include unreacted starting materials (N-methylpiperidine and propyl iodide) and residual solvent. researchgate.net The purification strategy is designed to remove these contaminants effectively.

Washing and Precipitation : A primary purification step often involves washing the crude product with a non-polar solvent, such as cold ethyl acetate (B1210297) or diethyl ether. nih.govcdnsciencepub.com This process removes unreacted, less polar starting materials while the desired ionic salt remains as a solid.

Recrystallization : For higher purity, recrystallization from a suitable solvent system is a standard technique. This method relies on the difference in solubility between the desired product and impurities at different temperatures.

Sorbent Treatment : A widely used method for purifying ionic liquids involves treating a solution of the salt with sorbent materials like activated carbon or alumina. rsc.orgmdpi.com These materials are effective at removing colored by-products and other trace impurities. researchgate.netmdpi.com However, care must be taken to ensure that the sorbent itself does not introduce new contaminants. mdpi.com

Impurity profiling is crucial for quality control. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized compound and to detect the presence of residual starting materials or by-products. cdnsciencepub.com High-Performance Liquid Chromatography (HPLC) can also be developed as a method to monitor the reaction and quantify the purity of the final product. ulisboa.pt

| Purification Method | Target Impurities | Principle | Source |

| Washing with non-polar solvent | Unreacted starting materials (N-methylpiperidine, propyl iodide) | Differential solubility | nih.govcdnsciencepub.com |

| Recrystallization | By-products, residual reactants | Temperature-dependent solubility | rsc.org |

| Activated Carbon/Alumina Treatment | Colored impurities, trace contaminants | Adsorption | researchgate.netmdpi.com |

This interactive table outlines common purification techniques for 1-Methyl-1-propylpiperidinium iodide.

Advanced Chromatographic and Crystallization Procedures

The purification of 1-methyl-1-propylpiperidinium iodide to a high degree of purity typically involves a combination of techniques, primarily crystallization, often preceded by chromatographic methods if significant impurities are present.

Crystallization and Recrystallization

Crystallization is a fundamental technique for the purification of solid organic compounds like 1-methyl-1-propylpiperidinium iodide. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. tcu.edutifr.res.in An ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at the solvent's boiling point. tcu.edu

The selection of an appropriate solvent is a critical first step and is often determined empirically. tcu.edu For 1-methyl-1-propylpiperidinium iodide, polar solvents are generally considered due to the ionic nature of the salt. Alcohols such as ethanol (B145695) or methanol (B129727) are common choices. The general procedure for recrystallization involves dissolving the crude 1-methyl-1-propylpiperidinium iodide in a minimum amount of a suitable hot solvent to create a saturated solution. mnstate.edu If any insoluble impurities are present, a hot filtration step can be performed. mnstate.edu The hot, clear solution is then allowed to cool slowly and undisturbed. tifr.res.in As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, leaving impurities behind in the solution (mother liquor). mnstate.edu After the solution has reached room temperature, it is often chilled in an ice bath to maximize the yield of the purified crystals. youtube.com The purified crystals are then collected by vacuum filtration, washed with a small amount of the ice-cold solvent to remove any adhering mother liquor, and dried under vacuum to remove residual solvent. mnstate.eduyoutube.com

In cases where a single solvent does not provide the desired separation, a mixed-solvent system can be employed. tifr.res.inmnstate.edu This typically involves dissolving the salt in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise to the hot solution until it becomes cloudy, indicating the point of saturation. youtube.com The solution is then reheated to clarity and allowed to cool as in the single-solvent method. youtube.com For 1-methyl-1-propylpiperidinium iodide, a common mixed-solvent system could be ethanol and water. mnstate.edu

Advanced Chromatographic Procedures

While crystallization is effective for removing many impurities, chromatographic techniques offer a higher degree of separation and are particularly useful for removing impurities with similar solubility profiles. Ion-pair chromatography and ion chromatography are powerful methods for the analysis and purification of ionic liquids.

A study on the determination of piperidinium cations, including the N-methyl-N-propylpiperidinium cation ([MPPi]⁺), utilized ion-pair chromatography with indirect ultraviolet detection. nih.gov The separation was achieved on a reversed-phase C18 column. nih.gov The mobile phase consisted of a mixture of an aqueous solution containing 4-aminophenol (B1666318) hydrochloride (as a UV-active background reagent) and sodium 1-heptanesulfonate (as the ion-pair reagent) with methanol. nih.gov Optimal conditions were found to be a mobile phase of 0.5 mmol/L 4-aminophenol hydrochloride and 0.1 mmol/L sodium 1-heptanesulfonate in a methanol/water (20:80, v/v) mixture, with a flow rate of 1.0 mL/min and a column temperature of 30°C, detecting at a wavelength of 210 nm. nih.gov Under these conditions, different piperidinium cations were successfully separated. nih.gov

Ion chromatography with direct conductivity detection has also been established for the determination of piperidinium cations, including [MPPi]⁺. nih.gov This method uses a sulfonic acid-based cation exchange column with an eluent of ethylenediamine-citric acid-acetonitrile. nih.gov The successful separation of three piperidinium cations was achieved within 7 minutes using an optimized eluent of 0.2 mmol/L ethylenediamine-0.3 mmol/L citric acid-3% acetonitrile (pH 4.4) at a flow rate of 1.0 mL/min and a column temperature of 30°C. nih.gov

Table 1: Chromatographic Conditions for the Analysis of the 1-Methyl-1-propylpiperidinium Cation

| Parameter | Ion-Pair Chromatography nih.gov | Ion Chromatography nih.gov |

|---|---|---|

| Column | Reversed-phase C18 | Sulfonic acid base cation exchange |

| Mobile Phase/Eluent | 0.5 mmol/L 4-aminophenol hydrochloride, 0.1 mmol/L sodium 1-heptanesulfonate in methanol/water (20:80, v/v) | 0.2 mmol/L ethylenediamine, 0.3 mmol/L citric acid, 3% acetonitrile (pH 4.4) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | Indirect UV at 210 nm | Direct Conductivity |

| Detection Limit for [MPPi]⁺ | Not specified, but for similar cations 0.137-0.545 mg/L | 0.20 mg/L |

Quantitative Analysis of Residual Halide and Solvent Contaminants

Quantitative Analysis of Residual Iodide

The presence of residual halide impurities, in this case, iodide, from the synthesis process is a common issue in ionic liquids and can significantly affect their electrochemical and physical properties. Ion chromatography (IC) is a highly suitable method for the determination of iodide. metrohm.com For the analysis of iodide, a high-capacity anion-exchange column, such as the Metrosep A Supp 17, is effective. metrohm.com This type of column is designed for the separation of polarizable anions like iodide. thermofisher.com

A validated method for iodide assay in potassium iodide, which can be adapted for 1-methyl-1-propylpiperidinium iodide, uses a Metrosep A Supp 17 100/4.0 mm column with a 10 mM sodium carbonate eluent at a flow rate of 1.0 mL/min and a column temperature of 45°C. metrohm.com Detection is achieved using suppressed conductivity. metrohm.com This method allows for the simultaneous detection of other anionic impurities, such as chloride and sulfate. metrohm.com The linearity of iodide detection is typically excellent over a range of concentrations. metrohm.com Alternatively, UV detection can be used, which offers the advantage of not detecting other non-UV-absorbing anions like chloride and carbonate, thus simplifying the chromatogram. thermofisher.com

Quantitative Analysis of Residual Solvent Contaminants

Residual solvents from the synthesis and purification steps can also be present in the final product. Static headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for the analysis of residual volatile organic compounds. thermofisher.cominnoteg-instruments.com In this technique, the 1-methyl-1-propylpiperidinium iodide sample is dissolved in a suitable solvent with a high boiling point and low volatility, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). itwreagents.comsigmaaldrich.com The vial is then heated to allow the volatile residual solvents to partition into the headspace (the gas phase above the sample). sigmaaldrich.com A sample of the headspace gas is then injected into the GC for separation and quantification. thermofisher.com

The GC method typically involves a capillary column and a temperature program designed to separate a wide range of potential solvent contaminants. thermofisher.cominnoteg-instruments.com The use of headspace grade solvents for sample dissolution is crucial to avoid the introduction of interfering contaminants. sigmaaldrich.com A single GC-MS procedure can be developed for the simultaneous identification and quantitation of a broad range of residual solvents. chromatographyonline.com

Table 2: Analytical Methodologies for Contaminant Analysis in 1-Methyl-1-propylpiperidinium Iodide

| Analyte | Method | Key Parameters |

|---|

| Residual Iodide | Ion Chromatography (IC) with Suppressed Conductivity Detection metrohm.com | Column: Metrosep A Supp 17 Eluent: 10 mM Sodium Carbonate Flow Rate: 1.0 mL/min Temperature: 45 °C | | Residual Solvents | Static Headspace Gas Chromatography (HS-GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) thermofisher.comchromatographyonline.com | Sample Solvent: Headspace grade DMSO or DMF Injection: Headspace gas sample Separation: Capillary GC column with temperature programming |

Catalytic Roles and Reaction Medium Applications of 1 Methyl 1 Propylpiperidinium Iodide

Mechanistic Studies in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other, where the reaction occurs.

Exploration of Anion Exchange and Substrate Activation at Interfaces

In the context of PTC, a quaternary ammonium salt like 1-Methyl-1-propylpiperidinium iodide would be expected to participate in an anion exchange process at the interface of the two liquid phases. The general mechanism involves the piperidinium (B107235) cation (Q⁺) exchanging its iodide anion (I⁻) for a reactant anion (Y⁻) from the aqueous phase. This newly formed ion pair (Q⁺Y⁻) possesses sufficient lipophilicity to dissolve in the organic phase, thereby transporting the reactant anion to the organic substrate for reaction.

The efficiency of this process is governed by several factors, including the lipophilicity of the cation and the relative hydration energies of the anions. While no specific studies on 1-Methyl-1-propylpiperidinium iodide were found, the structure of the 1-methyl-1-propylpiperidinium cation, with its combination of a short methyl group and a slightly longer propyl group, would provide a degree of lipophilicity suitable for a phase-transfer catalyst.

Scope and Selectivity in Diverse Organic Transformations

Nucleophilic Substitution Reactions: Facilitating the reaction of alkyl halides with nucleophiles such as cyanide, azide, and hydroxide (B78521).

C-, O-, and N-Alkylation Reactions: Promoting the alkylation of active methylene (B1212753) compounds, phenols, and amines.

Oxidation Reactions: Aiding in the oxidation of organic substrates using oxidizing agents like permanganate (B83412) or dichromate.

The selectivity of these reactions under PTC conditions is often influenced by the structure of the catalyst, the solvent system, and the nature of the reactants. The specific steric and electronic properties of the 1-methyl-1-propylpiperidinium cation would be expected to influence the selectivity of the reactions it catalyzes, although empirical data is lacking.

Function as a Reaction Solvent or Co-solvent in Homogeneous and Heterogeneous Catalysis

Ionic liquids are increasingly being explored as alternative reaction media due to their low vapor pressure, thermal stability, and tunable properties.

Impact on Reaction Kinetics, Thermodynamics, and Product Distribution

When used as a solvent or co-solvent, an ionic liquid like 1-Methyl-1-propylpiperidinium iodide can significantly influence reaction kinetics and thermodynamics. The high polarity and unique solvation properties of ionic liquids can stabilize charged intermediates or transition states, leading to rate enhancements. The viscosity of the ionic liquid can also affect reaction rates by influencing diffusion-controlled processes.

The thermodynamic parameters of a reaction, such as the position of equilibrium, can be altered by the differential solvation of reactants and products in the ionic liquid. This can, in turn, affect the product distribution in reversible reactions. However, no specific kinetic or thermodynamic data for reactions conducted in 1-Methyl-1-propylpiperidinium iodide have been reported.

Facilitation of Novel Reaction Pathways and Enhanced Selectivity

The distinct environment provided by an ionic liquid can sometimes open up novel reaction pathways that are not accessible in conventional molecular solvents. The organized, charged nature of the ionic liquid can act as a template, influencing the orientation of reactants and leading to enhanced stereoselectivity or regioselectivity. For instance, the cation and anion of the ionic liquid can interact with reactants and catalysts in a way that directs the outcome of the reaction. There is, however, no documented evidence of 1-Methyl-1-propylpiperidinium iodide facilitating such novel pathways or enhancing selectivity in a specific catalytic system.

Contributions to Organocatalysis and Activation Strategies

Organocatalysis refers to the use of small organic molecules as catalysts. While research in this area is expanding, the direct application of 1-Methyl-1-propylpiperidinium iodide as an organocatalyst has not been described in the available literature.

However, the piperidine (B6355638) moiety is a common structural motif in many organocatalysts. For instance, piperidine itself and its derivatives are widely used as basic catalysts in reactions such as the Knoevenagel condensation and the Michael addition. Furthermore, chiral piperidine derivatives are employed in asymmetric organocatalysis.

The activation strategies in organocatalysis often involve the formation of reactive intermediates like enamines or iminium ions. While the 1-methyl-1-propylpiperidinium cation is a quaternary ammonium ion and cannot directly form an enamine or iminium ion in the same way as a secondary amine, the iodide anion could potentially act as a basic or nucleophilic activator in certain reactions. For example, in combination with a Brønsted or Lewis acid, the iodide could participate in activation cycles. Despite these possibilities, there are no specific reports detailing the use of 1-Methyl-1-propylpiperidinium iodide in such organocatalytic activation strategies.

Role of the Iodide Anion in Nucleophilic or Lewis Basicity Catalysis

The iodide anion (I⁻) component of 1-methyl-1-propylpiperidinium iodide is a key player in its catalytic activity, primarily through nucleophilic catalysis. mdpi.comresearchgate.net This mode of catalysis leverages the ability of the iodide anion to act as a potent nucleophile. In many reactions, a substrate may possess a leaving group that is not sufficiently reactive for a desired transformation to proceed at an appreciable rate. The iodide anion can intervene in such cases through a nucleophilic substitution reaction.

The general principle of nucleophilic catalysis by the iodide anion involves an initial reaction where the iodide displaces a poorer leaving group (e.g., chloride, bromide, or tosylate) from the substrate. This process forms a new iodo-substituted intermediate. The carbon-iodine bond in this intermediate is typically weaker and the iodide is a much better leaving group than the original one. Consequently, a subsequent attack by the primary nucleophile of the reaction is significantly accelerated, leading to the final product and regenerating the iodide catalyst for participation in further catalytic cycles. mdpi.comsemanticscholar.org

The effectiveness of the iodide anion as a nucleophilic catalyst is attributed to its high polarizability and relatively weak basicity. Its large atomic size allows for the dispersal of its negative charge, making it a "soft" nucleophile that is highly effective in S_N2 reactions. mdpi.com

While the iodide anion is not a strong Lewis base in the traditional sense, its ability to donate electron density in the formation of the intermediate can be considered a facet of its nucleophilic character. In the context of ionic liquids, the interactions between the iodide anion and the cationic part of the ionic liquid can modulate its nucleophilic strength. scispace.comnih.gov

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Relative Rate of Departure (Illustrative) |

| I⁻ (Iodide) | ~100,000 |

| Br⁻ (Bromide) | ~10,000 |

| Cl⁻ (Chloride) | ~200 |

| TsO⁻ (Tosylate) | ~50,000 |

This table provides an illustrative comparison of the relative leaving group abilities, highlighting why the formation of an iodo-intermediate can accelerate a reaction.

Application in Specific Catalytic Cycles (e.g., Iodide-Assisted Catalysis)

The catalytic action of the iodide anion from 1-methyl-1-propylpiperidinium iodide can be applied to a variety of synthetic transformations in what is broadly termed "iodide-assisted catalysis." A classic example is the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide. When used catalytically, the iodide anion facilitates the conversion of the starting alkyl halide to the desired product with a different nucleophile.

Consider the reaction of an alkyl chloride with a nucleophile (Nu⁻). The direct reaction may be slow. With the introduction of a catalytic amount of 1-methyl-1-propylpiperidinium iodide, the following catalytic cycle can be established:

Catalyst Intervention: The iodide anion from the ionic liquid reacts with the alkyl chloride (R-Cl) in an S_N2 reaction to form an alkyl iodide (R-I) and a chloride anion.

R-Cl + I⁻ → R-I + Cl⁻

Accelerated Nucleophilic Attack: The resulting alkyl iodide is much more reactive towards the primary nucleophile (Nu⁻) than the initial alkyl chloride. The nucleophile attacks the alkyl iodide, forming the final product (R-Nu) and regenerating the iodide catalyst.

R-I + Nu⁻ → R-Nu + I⁻

This cycle continuously regenerates the iodide catalyst, allowing a substoichiometric amount of 1-methyl-1-propylpiperidinium iodide to facilitate the conversion of a large amount of the starting material. mdpi.comsemanticscholar.org

Beyond simple substitution reactions, iodide-assisted catalysis can be relevant in other transformations such as the synthesis of cyclic carbonates from epoxides and carbon dioxide, where the iodide anion can act as a nucleophile to initiate the ring-opening of the epoxide.

Table 2: Illustrative Catalytic Cycle for an S_N2 Reaction

| Step | Reactants | Products | Catalyst State |

| 1 | R-X (X = poor leaving group), I⁻ | R-I, X⁻ | Consumed |

| 2 | R-I, Nu⁻ | R-Nu, I⁻ | Regenerated |

| Overall | R-X, Nu⁻ | R-Nu, X⁻ | Catalytic |

This table illustrates the two-step process in a typical iodide-assisted nucleophilic substitution, showing the consumption and regeneration of the iodide catalyst.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 1-Methyl-1-propylpiperidinium cation and its interaction with the iodide anion. These methods provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For the 1-Methyl-1-propylpiperidinium cation, DFT is employed to perform conformational analysis and determine the relative energetics of its different spatial arrangements. The piperidinium (B107235) ring can exist in various conformations, such as chair and boat forms, and the orientation of the methyl and propyl substituents further increases the number of possible conformers.

Table 1: Hypothetical Relative Energies of 1-Methyl-1-propylpiperidinium Cation Conformers based on DFT Calculations on Similar Piperidinium Cations.

| Conformer | Propyl Group Position | Methyl Group Position | Relative Energy (kJ/mol) |

| 1 (Chair) | Equatorial | Equatorial | 0.0 (most stable) |

| 2 (Chair) | Equatorial | Axial | > 0 |

| 3 (Chair) | Axial | Equatorial | > 0 |

| 4 (Chair) | Axial | Axial | > 0 |

| 5 (Boat) | - | - | Significantly higher |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes and piperidines. The exact energy differences would require specific DFT calculations for this cation.

Analysis of Electron Density, Electrostatic Potentials, and Charge Distribution

The analysis of electron density, electrostatic potentials, and charge distribution provides insights into the reactive sites of the molecule and the nature of intermolecular interactions. The theory of Atoms in Molecules (AIM) can be applied to the calculated wave function to analyze the topology of the electron density. nih.gov

For the 1-Methyl-1-propylpiperidinium cation, the positive charge is primarily localized on the nitrogen atom, but it is also delocalized to the adjacent carbon and hydrogen atoms. The molecular electrostatic potential (MEP) map would show the most positive potential around the nitrogen center and the hydrogen atoms attached to the carbon atoms of the piperidinium ring and the alkyl chains. These positive regions are susceptible to nucleophilic attack and are the primary sites for interaction with the iodide anion.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. It would likely reveal the charge distribution among the atoms of the cation, confirming the concentration of positive charge around the quaternized nitrogen.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For 1-Methyl-1-propylpiperidinium iodide, MD simulations can model the behavior of a large number of ions in a simulation box, providing insights into the structure and dynamics of the bulk liquid. nih.gov

Modeling Ion-Ion and Ion-Solvent Interactions in Solution

In the condensed phase, the interactions between the 1-Methyl-1-propylpiperidinium cations and iodide anions, as well as with any solvent molecules present, govern the macroscopic properties of the liquid. MD simulations, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), can model these interactions. nih.gov

Radial distribution functions (RDFs) are a key output of MD simulations, providing the probability of finding an ion or atom at a certain distance from a reference ion or atom. The RDF between the nitrogen atom of the cation and the iodide anion would reveal the average distance and coordination number of the first solvation shell. Studies on similar piperidinium-based ionic liquids have shown that the anions tend to be located in the vicinity of the positively charged nitrogen head group of the cation. nih.govresearchgate.net The hydrogen bonds between the cation and anion are often found to be predominantly electrostatic in nature. nih.gov

Simulation of Transport Phenomena and Microscopic Dynamics

MD simulations are also instrumental in understanding transport properties such as diffusion coefficients, ionic conductivity, and viscosity. These properties are crucial for many applications of ionic liquids. The simulations can track the movement of individual ions over time, and from their mean square displacement, the self-diffusion coefficients of the cation and anion can be calculated.

Table 2: Representative Simulated Transport Properties for a Generic Piperidinium-Based Ionic Liquid at Room Temperature.

| Property | Cation | Anion |

| Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | ~1-5 | ~1-5 |

| Ionic Conductivity (mS/cm) | \multicolumn{2}{c | }{~1-10} |

Note: These are typical ranges for piperidinium-based ionic liquids and the actual values for 1-Methyl-1-propylpiperidinium iodide would depend on the specific force field used and simulation conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural features and intermolecular forces within 1-Methyl-1-propylpiperidinium iodide. These methods are sensitive to the vibrations of specific chemical bonds and functional groups within the cation and the interactions with the iodide anion.

The vibrational spectrum of 1-Methyl-1-propylpiperidinium iodide is a composite of the vibrational modes of the 1-Methyl-1-propylpiperidinium cation and the iodide anion. The iodide anion, being a single atom, does not exhibit internal vibrational modes. However, its presence influences the vibrational frequencies of the cation through electrostatic interactions and potential hydrogen bonding.

The characteristic vibrational modes of the 1-Methyl-1-propylpiperidinium cation can be assigned based on the well-established frequencies for piperidine (B6355638) and alkyl chains. The primary vibrational modes include C-H stretching, C-H bending (scissoring, wagging, twisting, and rocking), C-N stretching, and C-C stretching.

Table 1: Predicted Characteristic Vibrational Modes for the 1-Methyl-1-propylpiperidinium Cation

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Alkyl & Ring) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the propyl and methyl groups, and the piperidinium (B107235) ring. |

| C-H Bending (Scissoring) | 1440 - 1480 | Deformation of CH₂ and CH₃ groups. |

| C-H Bending (Wagging/Twisting) | 1150 - 1350 | Out-of-plane bending of CH₂ groups. |

| C-N Stretching | 1000 - 1250 | Stretching vibrations of the carbon-nitrogen bonds within the piperidinium ring and to the alkyl groups. |

| C-C Stretching | 800 - 1100 | Stretching vibrations of the carbon-carbon single bonds in the propyl group and the piperidinium ring. |

Note: These are predicted ranges and actual peak positions can be influenced by the specific chemical environment and intermolecular interactions.

Theoretical studies on similar piperidinium-based ionic liquids indicate that the vibrational frequencies of the cation are influenced by the nature of the anion. mdpi.com For instance, studies on pyridinium-based ionic liquids have shown that the vibrational bands can be sensitive to the crystalline environment and the halide anion present. mdpi.com

The flexibility of the propyl group and the piperidinium ring in the 1-Methyl-1-propylpiperidinium cation allows for the existence of different conformers. Computational studies on N,N-dialkyl substituted amides have shown that such molecules can exist in various conformational equilibria in solution. nih.gov Vibrational spectroscopy can provide insights into these conformational preferences, as different conformers may exhibit distinct spectral features.

Hydrogen bonding plays a crucial role in determining the properties of ionic liquids. rsc.org In 1-Methyl-1-propylpiperidinium iodide, weak C-H···I hydrogen bonds can form between the hydrogen atoms of the cation (on the piperidinium ring and the alkyl chains) and the iodide anion. rsc.orgacs.org These interactions can lead to shifts in the C-H stretching and bending frequencies in the FT-IR and Raman spectra. For example, the formation of a hydrogen bond typically results in a red shift (lower frequency) and broadening of the corresponding C-H stretching band. researchgate.net Studies on imidazolium-based ionic liquids have extensively used vibrational spectroscopy to probe such cation-anion interactions. acs.orgnih.govnih.gov While the hydrogen bond donating capacity of the C-H groups in the piperidinium cation is weaker than in imidazolium (B1220033) systems, these interactions are still significant in influencing the structure and properties of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and the study of dynamic processes in 1-Methyl-1-propylpiperidinium iodide.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the 1-Methyl-1-propylpiperidinium cation. The chemical shifts, signal multiplicities (splitting patterns), and integration values allow for a complete assignment of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Methyl-1-propylpiperidinium Cation

| Atom Position (Cation) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.0 | ~48 |

| N-CH₂ (propyl) | ~3.2 | ~65 |

| CH₂ (propyl, middle) | ~1.7 | ~16 |

| CH₃ (propyl) | ~0.9 | ~11 |

| N-CH₂ (ring, α) | ~3.4 | ~62 |

| CH₂ (ring, β) | ~1.8 | ~21 |

Note: These are predicted values and can vary depending on the solvent and concentration. Data for similar compounds like 1-methyl-1-propylpiperidinium bromide can provide a good reference. sigmaaldrich.comnih.gov

In addition to ¹H and ¹³C, NMR studies can be extended to other nuclei if present in different anions, which can provide further insights into the ionic interactions.

Pulsed-field gradient (PFG) NMR is a powerful technique for measuring the self-diffusion coefficients of ions in ionic liquids. magritek.comnih.gov By measuring the diffusion coefficients of the 1-Methyl-1-propylpiperidinium cation and the iodide anion separately, it is possible to gain insights into the degree of ion pairing and the formation of larger aggregates in the liquid state.

In an ideal ionic liquid where the cation and anion move independently, their diffusion coefficients would be different, reflecting their different sizes and shapes. However, if significant ion pairing occurs, the cation and anion will diffuse together, leading to similar diffusion coefficients. Studies on various ionic liquids, including those with piperidinium cations, have utilized diffusion NMR to explore these phenomena. amazonaws.com The data obtained can be used to understand the transport properties of the ionic liquid, which are crucial for applications in areas such as electrochemistry.

Mass Spectrometry Techniques for Purity Assessment and Degradation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For 1-Methyl-1-propylpiperidinium iodide, which is a salt, electrospray ionization (ESI) is a suitable soft ionization technique. In the positive ion mode, the mass spectrum would show a prominent peak corresponding to the 1-Methyl-1-propylpiperidinium cation [C₉H₂₀N]⁺, with a mass-to-charge ratio (m/z) of 142.26.

The fragmentation pattern of the cation upon collision-induced dissociation (CID) can provide structural confirmation. Common fragmentation pathways for quaternary ammonium (B1175870) cations include the loss of alkyl groups. chemguide.co.uklibretexts.orglibretexts.org For the 1-Methyl-1-propylpiperidinium cation, the following fragment ions would be expected:

Table 3: Predicted Mass Spectral Fragments of the 1-Methyl-1-propylpiperidinium Cation

| Fragment Ion | m/z | Description |

|---|---|---|

| [C₉H₂₀N]⁺ | 142.26 | Molecular ion (cation) |

| [C₈H₁₇N]⁺ | 127.24 | Loss of a methyl radical (•CH₃) |

| [C₆H₁₄N]⁺ | 100.19 | Loss of a propyl radical (•C₃H₇) |

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is also a primary tool for assessing the purity of ionic liquids. It can detect and quantify impurities such as residual starting materials (e.g., 1-methylpiperidine (B42303) or 1-iodopropane), byproducts from synthesis, and degradation products. magritek.com The high sensitivity and selectivity of LC-MS make it ideal for identifying trace-level contaminants that could significantly impact the physicochemical properties of the ionic liquid.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. For 1-Methyl-1-propylpiperidinium iodide, HRMS is applied to the cationic component, 1-Methyl-1-propylpiperidinium ([C₉H₂₀N]⁺).

The analysis involves ionizing the sample and measuring the m/z of the resulting cation. The experimentally determined exact mass is then compared against the theoretically calculated mass based on the sum of the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). The molecular formula for the cation is C₉H₂₀N⁺. nih.gov The close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), confirms the elemental formula, ruling out other potential combinations of atoms that might have the same nominal mass.

Table 1: Theoretical Isotopic Masses for 1-Methyl-1-propylpiperidinium Cation

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 20 | 20.156500 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 142.159574 |

The theoretical exact mass of the 1-Methyl-1-propylpiperidinium cation is calculated to be 142.159574 Da. An HRMS measurement yielding a value extremely close to this provides definitive evidence for the molecular formula C₉H₂₀N⁺.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Impurity Identification

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of ions and to identify specific compounds within a complex mixture. nih.gov In this method, a specific precursor ion—in this case, the 1-Methyl-1-propylpiperidinium cation (m/z 142.2)—is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the precursor ion's structure, serving as a molecular fingerprint.

For quaternary ammonium compounds, fragmentation pathways typically involve the cleavage of bonds adjacent to the positively charged nitrogen atom. nih.govnih.gov For the 1-Methyl-1-propylpiperidinium cation, characteristic fragmentation pathways would include:

Loss of a propyl radical: Cleavage of the N-propyl bond, resulting in a fragment ion corresponding to [M - C₃H₇]⁺.

Loss of a methyl radical: Cleavage of the N-methyl bond, leading to a fragment ion of [M - CH₃]⁺.

Ring-opening reactions: Fragmentation of the piperidine ring structure, leading to a series of smaller charged fragments.

Table 2: Predicted Tandem MS Fragmentation Data for 1-Methyl-1-propylpiperidinium Cation

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 142.2 | 99.1 | C₃H₇ (43.1) | 1-Methylpiperidinium |

| 142.2 | 127.2 | CH₃ (15.0) | 1-Propylpiperidinium |

| 142.2 | 84.1 | C₄H₁₀ (58.1) | Ring fragmentation product |

| 142.2 | 58.1 | C₆H₁₂ (84.1) | Ring fragmentation product |

This technique is also highly effective for impurity identification. By performing MS/MS on ions corresponding to the masses of potential impurities (e.g., unreacted starting materials like N-methylpiperidine or byproducts from side reactions), their presence can be confirmed even at trace levels. The unique fragmentation patterns allow for differentiation between structurally similar compounds, ensuring the purity of the target compound. nih.gov

X-ray Diffraction and Scattering Studies for Structural Information

Single-Crystal and Powder X-ray Diffraction for Solid-State Architectures

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical Piperidinium Salt

| Parameter | Value |

| Empirical Formula | C₉H₂₀IN |

| Formula Weight | 269.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.15 |

| b (Å) | 11.20 |

| c (Å) | 15.50 |

| β (°) | 98.5 |

| Volume (ų) | 1225 |

| Z (molecules/unit cell) | 4 |

Note: This data is representative and based on similar reported structures. mdpi.commdpi.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or bulk material. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net This technique is essential for confirming the identity and phase purity of a synthesized batch of 1-Methyl-1-propylpiperidinium iodide by comparing the experimental pattern to a calculated one from single-crystal data or a reference pattern. researchgate.net It is also instrumental in identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties.

Table 4: Representative Powder X-ray Diffraction Peaks

| Position (2θ°) |

| 12.5 |

| 15.8 |

| 19.2 |

| 21.0 |

| 25.1 |

| 28.5 |

Note: These peak positions are hypothetical and serve as an example of a characteristic PXRD pattern.

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe nanoscale structural features, typically in the range of 1 to 100 nm, in non-crystalline materials such as solutions and liquid crystals. nist.gov For ionic liquids (ILs) like 1-Methyl-1-propylpiperidinium iodide, SAXS is particularly valuable for investigating aggregation behavior in solution. researchgate.net

The amphiphilic nature of the 1-Methyl-1-propylpiperidinium cation, which possesses a charged, polar headgroup and nonpolar alkyl chains, can lead to self-assembly in solution. This results in nanoscale segregation into polar and nonpolar domains. acs.org SAXS experiments on solutions of this IL can reveal the formation, size, and shape of aggregates or micelles. rsc.org

A key feature in the SAXS profile of many ILs is a broad peak at low scattering vectors (q), often called a "pre-peak" or "correlation peak." rsc.org The position of this peak is inversely related to a characteristic correlation length in the liquid, which corresponds to the average distance between repeating structural units, such as the polar-apolar domains. acs.org The intensity and position of this peak can change with concentration, temperature, or the addition of co-solvents, providing detailed insights into the solution-phase nanostructure. nih.gov

Table 5: Interpretation of SAXS Data for Ionic Liquid Solutions

| SAXS Feature | Interpretation |

| Low-q Peak (Pre-peak) | Indicates the presence of nanoscale heterogeneity and a characteristic correlation length between polar and apolar domains. rsc.org |

| Peak Position (q) | Relates to the size of the structural domains; a shift to lower q implies larger aggregates or correlation distances. acs.org |

| Scattering Intensity (I(q)) | Proportional to the scattering contrast and the concentration of scattering objects (aggregates). |

| High-q Region | Provides information about shorter-range correlations, such as the distances between adjacent ions. acs.org |

Through detailed modeling of SAXS data, it is possible to determine parameters like the aggregation number of micelles and the typical size of the solvent and extractant domains. researchgate.netmdpi.com

Future Research Directions and Conceptual Advancements

Development of Next-Generation Synthetic Strategies for Functionalized Piperidinium (B107235) Salts

The evolution of synthetic chemistry is paving the way for more efficient, atom-economical, and environmentally benign methods for producing functionalized piperidinium salts. Traditional synthesis often relies on the S_N2-type quaternization of N-alkylpiperidines with alkyl halides. acs.org For instance, the reaction of 1-methylpiperidine (B42303) with various alkyl bromides in a polar solvent like acetone (B3395972) is a common route to produce 1-alkyl-1-methylpiperidinium salts. acs.org

However, future strategies are moving beyond these conventional approaches. A significant advancement lies in the photocatalytic hydroamination of dienes. rsc.org Researchers have developed a one-pot, two-step process that uses a photocatalyst to directly combine cyclooctadiene (COD) and piperidine (B6355638), followed by methylation, to produce piperidinium-functionalized monomers. rsc.org This method is highly atom-economical and allows for the multi-gram synthesis of monomers that can be polymerized to create high-performance materials. rsc.org

Further advanced strategies include leveraging complex catalytic systems like the Sonogashira coupling reaction to build extended, conjugated structures based on pyridinium (B92312) and, by extension, piperidinium cores. mdpi.com Another promising frontier is the direct, transition-metal-free C-H bond functionalization. Iodine-mediated sp³ C-H functionalization of methyl ketones has been demonstrated for creating complex heterocyclic structures, a concept that could be adapted for the direct functionalization of the piperidinium ring or its alkyl substituents. nih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies for Piperidinium Salts

| Strategy | Description | Advantages | Key Research Finding | Citation |

| Conventional SN2 Quaternization | Reaction of a tertiary amine (e.g., 1-methylpiperidine) with an alkyl halide. | Straightforward, well-understood reaction mechanism. | Used to synthesize a series of 1-alkyl-1-methylpiperidinium bromides for herbicidal ionic liquids. | acs.org |

| Photocatalytic Hydroamination | One-pot, two-step process involving photocatalytic addition of piperidine to a diene, followed by alkylation. | High atom economy, allows for multi-gram scale synthesis of functionalized monomers. | Successfully used to prepare piperidinium-functionalized cyclooctene (B146475) monomers for anion exchange membranes. | rsc.org |

| Cross-Coupling Reactions | Multi-step synthesis using reactions like Sonogashira coupling to build complex, conjugated systems. | Enables the creation of highly tailored electronic and optical properties. | Synthesis of extended viologen-type salts with thiophene (B33073) cores. | mdpi.com |

| C-H Bond Functionalization | Direct activation and functionalization of C-H bonds, potentially mediated by reagents like molecular iodine. | Reduces the need for pre-functionalized starting materials, improving step-economy. | Demonstrated for the synthesis of indolizine (B1195054) derivatives from pyridinium ylides. | nih.govresearchgate.net |

Exploration of Synergistic Effects in Multi-Component Electrolyte Systems

1-Methyl-1-propylpiperidinium iodide ([C3C1Pip][I]) and related piperidinium salts are key components in the design of advanced electrolyte systems, particularly for electrochemical devices like lithium-ion batteries and dye-sensitized solar cells (DSSCs). alfa-chemistry.com Their utility stems from properties such as high ionic conductivity, a wide electrochemical window, and excellent thermal stability. alfa-chemistry.com

Future research is focused on the synergistic effects that arise when these salts are used as additives in multi-component electrolytes. For example, the addition of a novel piperidinium-based ionic liquid to a conventional LiPF₆-based electrolyte was shown to significantly improve the capacity retention of high-voltage lithium-ion batteries. rsc.org The piperidinium salt facilitates the formation of a stable solid electrolyte interphase (SEI) on the cathode, which suppresses the oxidative decomposition of the main electrolyte components. rsc.org This protective effect is a clear demonstration of synergy, where the combination of materials yields performance superior to either component alone.

In the realm of DSSCs, piperidinium iodides are investigated as alternatives to more common imidazolium (B1220033) salts. nih.gov The performance of a DSSC is highly dependent on the composition of its electrolyte, which typically includes an iodide salt, an organic solvent, and additives. Research shows that mixing piperidinium salts with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) can create quasi-solid-state or gel polymer electrolytes (GPEs). researchgate.net These GPEs combine the high ionic conductivity of the liquid component with the mechanical stability of the solid polymer, leading to enhanced device efficiency and safety. researchgate.net The specific structure of the piperidinium cation influences properties; for instance, 1-ethyl-1-propylpiperidinium iodide, with its nearly symmetrical structure, exhibited a high thermal decomposition temperature of 292 °C, contributing to device stability. mdpi.com

Unveiling Novel Catalytic Cycles and Stereoselective Transformations

Quaternary ammonium (B1175870) salts, including 1-methyl-1-propylpiperidinium iodide, are established as effective phase-transfer catalysts (PTCs). acsgcipr.orgdntb.gov.ua A PTC facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, enabling reactions between immiscible reagents. dntb.gov.ua Future work aims to move beyond simple PTC applications to uncover novel and more complex catalytic cycles.

One area of exploration is the use of ionic liquids in a dual role as both the catalyst and the reaction medium. researchgate.net This approach simplifies product separation and catalyst recycling. Studies on glycosidation reactions have shown that imidazolium-based ionic liquids can effectively serve this dual purpose, a concept directly transferable to piperidinium systems. researchgate.net

Furthermore, piperidinium-based ionic liquids have shown potential in catalyzing the oxidative desulfurization of fuels, presenting a green chemistry alternative for oil processing. alfa-chemistry.com The next conceptual leap involves designing chiral piperidinium salts to induce stereoselectivity in chemical transformations. Asymmetric PTC is a powerful tool for producing enantiomerically pure compounds, and while much work has focused on cinchona alkaloid or phosphonium-based catalysts, the development of chiral piperidinium catalysts for reactions like asymmetric alkylations, Michael additions, and Mannich reactions remains a significant and promising research direction. mdpi.com The successful use of iodine and pyridine (B92270) to mediate 1,3-dipolar cycloaddition reactions to form complex heterocyclic products points toward the potential for piperidinium salts to participate in or catalyze similar stereoselective transformations. nih.govplu.mx

Design of Tailored Materials with Tunable Properties through 1-Methyl-1-propylpiperidinium Iodide Integration

The integration of 1-methyl-1-propylpiperidinium iodide and its functionalized derivatives into larger material architectures allows for the creation of tailored materials with precisely controlled properties. The piperidinium cation acts as a modular component whose properties can be tuned by modifying its alkyl chains or the accompanying anion.

A prime example is the development of anion exchange membranes (AEMs) for fuel cells. By incorporating piperidinium cations into a polyethylene (B3416737) backbone, researchers have created AEMs with excellent alkaline stability and high hydroxide (B78521) conductivity. rsc.org The properties of these membranes can be tuned by altering the length of the alkyl groups on the piperidinium cation. rsc.org

Another application is in the formulation of functional surfactants and herbicidal ionic liquids (HILs). acs.orgalfa-chemistry.com By pairing a piperidinium cation with a herbicidal anion like dicamba, a new class of HILs was synthesized. acs.org The length of the alkyl chain on the piperidinium cation directly influences the surface activity and wettability of the HIL, allowing its properties to be tailored for specific agricultural applications. acs.org This principle of "task-specific" ionic liquid design, where the cation and anion are chosen to achieve a desired function, is a central theme in this research area.

Table 2: Examples of Tailored Materials Incorporating Piperidinium Salts

| Material Type | Integrated Piperidinium Compound | Tunable Property | Application | Citation |

| Anion Exchange Membranes (AEMs) | Piperidinium-functionalized polyethylene | Ionic conductivity, alkaline stability | Alkaline fuel cells | rsc.org |

| Herbicidal Ionic Liquids (HILs) | 1-Alkyl-1-methylpiperidinium dicamba | Surface activity, wettability, phytotoxicity | Agriculture, weed control | acs.org |

| Functional Surfactants | Piperidinium-based ionic liquids | Polarity, hydrophilicity/lipophilicity | Microemulsions, material preparation | alfa-chemistry.com |

| Battery Electrolytes | N-butyronitrile-N-methylpiperidinium FSI | SEI formation, capacity retention | High-voltage lithium-ion batteries | rsc.org |

Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of chemical and materials science are undergoing a transformation driven by machine learning (ML) and artificial intelligence (AI). mdpi.com These computational tools can accelerate the discovery and optimization of new compounds by identifying patterns in large datasets, thereby predicting properties without the need for costly and time-consuming experiments. researchgate.net

For a compound like 1-methyl-1-propylpiperidinium iodide and the broader class of ionic liquids, ML models can predict a wide range of critical properties, including thermal stability, viscosity, ionic conductivity, and toxicity. mdpi.comresearchgate.net Algorithms such as Random Forest (RF), artificial neural networks (ANN), and support vector machines (SVM) have been successfully used to build predictive models for various chemical properties. researchgate.netmdpi.com

A key future direction is the use of ML for the de novo design of functionalized piperidinium salts. By training models on existing data, AI algorithms can generate new molecular structures that are predicted to have optimal properties for a specific application, such as an electrolyte for a new battery chemistry or a highly selective catalyst. This inverse design approach, combined with computational chemistry for validation, can dramatically shorten the development cycle for next-generation materials. researchgate.net While direct ML studies on 1-methyl-1-propylpiperidinium iodide are not yet prevalent, the methods established for other ionic liquids and quaternary ammonium compounds provide a clear roadmap for future research. mdpi.comresearchgate.net

Addressing Foundational Challenges in Quaternary Ammonium Chemistry and Ionic Systems Research

Despite their wide applicability, quaternary ammonium (QA) compounds and ionic systems face several foundational challenges that are the subject of ongoing research. A primary concern is the chemical stability of the QA cation, particularly in highly alkaline environments. acs.org In applications like anion exchange membrane fuel cells, the hydroxide ions can attack and degrade the QA functional groups, leading to a loss of ionic conductivity and device failure. acs.org Understanding the degradation mechanisms—such as Hofmann elimination and nucleophilic substitution—and the critical role that water plays in mediating these reactions is essential for designing more robust materials. acs.org

Another challenge relates to the environmental fate and toxicology of these compounds. acs.org As their use becomes more widespread, it is crucial to understand their persistence, biodegradability, and potential impact on ecosystems. Predictive toxicology, aided by computational modeling, is a key area of research to assess and mitigate these risks. acs.org

In the context of catalysis, a fundamental challenge is catalyst "poisoning." acsgcipr.org For quaternary ammonium PTCs, highly polarizable anions like iodide can sometimes bind too strongly to the cation, inhibiting its ability to transport the desired nucleophile and thus reducing catalytic activity. acsgcipr.org Research into the complex interactions between the cation, the anion, the solvent, and the reactants is necessary to overcome these limitations and improve the efficiency of catalytic systems. ua.pt

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 50–70°C |

| Reaction Time | 2–6 hours |

| Solvent | Methanol |

| Yield | ~70–85% (typical for quaternization) |

Basic: Which analytical techniques are critical for characterizing this ionic liquid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peak at m/z 269.2 (CHIN) .

- Elemental Analysis: Confirm C, H, N, and I content (±0.3% deviation) .

Q. Table 2: Key Spectral Data

| Technique | Key Signals |

|---|---|

| H NMR | δ 3.3 ppm (N-CH), δ 1.5 ppm (piperidinium CH) |

| MS (ESI+) | m/z 269.2 [M] |

Basic: What are the fundamental physical and chemical properties of this compound?

Methodological Answer:

Q. Table 3: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 269.2 g/mol |

| Melting Point | >200°C (decomposition) |

| Density | ~1.3 g/cm (estimated) |

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Hazard Statements:

- Protocols:

Advanced: How can researchers assess its thermal stability for high-temperature applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct under nitrogen atmosphere (10°C/min ramp). Decomposition onset typically occurs at ~190°C .

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting, glass transitions) between −50°C and 200°C.

- Data Interpretation: Compare with literature values; discrepancies may arise from impurities or measurement protocols .

Advanced: How is this ionic liquid used in electrochemical studies?

Methodological Answer:

- Electrolyte Preparation: Dissolve in acetonitrile (0.1–1.0 M) for conductivity measurements.

- Cyclic Voltammetry (CV): Electrochemical stability window typically ranges from −2.0 V to +2.0 V (vs. Ag/Ag).

- Challenges: Hygroscopic nature requires anhydrous conditions. Pre-dry using molecular sieves .

Advanced: How to resolve contradictions in reported physicochemical data?

Methodological Answer:

- Case Example: Boiling point discrepancies (190°C vs. decomposition observed in TGA).

- Resolution: Standardize measurement conditions (e.g., TGA for decomposition points, distillation for volatile ionic liquids).

- Cross-Validation: Use multiple techniques (e.g., NMR, elemental analysis) to confirm purity .

Advanced: What role does it play as a solvent in organic synthesis?

Methodological Answer:

- Polar Solvent: Facilitates nucleophilic substitutions due to high polarity.

- Case Study: Use in Heck coupling reactions; compare yields with traditional solvents (e.g., DMF).

- Limitations: May interact with strong acids/bases, leading to decomposition. Pre-test stability under reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.